

N-Ethyl-3-nitrobenzenesulfonamide: An Essential Intermediate in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name:	<i>N-Ethyl 3-nitrobenzenesulfonamide</i>
Cat. No.:	B1336791

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Introduction: N-Ethyl-3-nitrobenzenesulfonamide (CAS No: 28860-09-5, Molecular Formula: C₈H₁₀N₂O₄S) is a key organic intermediate playing a crucial role in the development of a variety of pharmaceutical compounds.^[1] Its unique molecular structure, featuring a nitro-substituted benzene ring and an ethylsulfonamide functional group, offers versatile reactivity for the construction of complex molecular architectures. This compound and its isomers are recognized for their utility in synthesizing therapeutic agents ranging from antiglaucoma drugs to potential anticancer and antimicrobial agents. This document provides a detailed overview of its applications, synthesis protocols, and its role in drug development.

Physicochemical Properties

Property	Value
CAS Number	28860-09-5
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S
Molecular Weight	230.2 g/mol
Purity (Typical)	≥98%
Appearance	White to light yellow crystalline solid
Solubility	Soluble in common organic solvents such as DMSO and methanol

Applications in Pharmaceutical Synthesis

While direct examples of marketed drugs synthesized from N-Ethyl-3-nitrobenzenesulfonamide are not prominently documented in publicly available literature, the utility of its isomers, particularly N-ethyl-2-nitrobenzenesulfonamide, provides a strong indication of its potential. Nitrobenzenesulfonamides, in general, are pivotal in medicinal chemistry.^[2]

One of the most well-documented applications of a close isomer is the use of N-ethyl-2-nitrobenzenesulfonamide as a key intermediate in the synthesis of Dorzolamide.^[3] Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.^[3] The synthesis involves the reaction of the nitrobenzenesulfonamide intermediate with a protected thiophene derivative.^[3]

Furthermore, benzenesulfonamide derivatives are being explored as potential cell cycle inhibitors for the treatment of solid tumors, including gastric, liver, and colorectal cancers.^[4] The nitro group in these molecules can be a precursor to an amino group, which is a common feature in many biologically active compounds. The general class of nitroaromatic compounds is instrumental in the synthesis of a wide array of drugs, including nimesulide and nitrendipine.^[5]

Experimental Protocols

The following protocols are based on established methods for the synthesis and reaction of N-alkyl nitrobenzenesulfonamides. The protocol for the synthesis of the 2-nitro isomer is

presented as a direct, well-documented analogue for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.[3]

Protocol 1: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This protocol is adapted from the synthesis of the analogous N-ethyl-2-nitrobenzenesulfonamide.[3]

Materials:

- 3-Nitrobenzenesulfonyl chloride
- 70% Ethylamine in water
- Water
- Methanol (optional, as a co-solvent)

Procedure:

- In a reaction vessel, cool a 70% aqueous solution of ethylamine to 0-5 °C with an ice bath.
- Portion-wise, add 3-nitrobenzenesulfonyl chloride to the cooled ethylamine solution, ensuring the temperature is maintained below 5 °C.
- Stir the reaction mixture vigorously for 15-30 minutes at 0-5 °C until the transformation is complete (monitoring by TLC or LC-MS is recommended).
- Add cold water to the reaction mixture to precipitate the product.
- Continue stirring for an additional 30 minutes at 0-5 °C.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield N-Ethyl-3-nitrobenzenesulfonamide.

Expected Yield and Purity: Based on analogous syntheses, yields are typically in the range of 85-95% with a purity of >98%. For instance, the synthesis of N-ethyl-2-

nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride yielded 8.97 g from 10 g of the starting chloride.[3]

Reactant	Molar Equivalent	Purity	Expected Product	Expected Yield
3-Nitrobenzenesulfonyl chloride	1.0	>98%	N-Ethyl-3-nitrobenzenesulfonamide	85-95%
70% Ethylamine in water	Excess			

Protocol 2: Mitsunobu Reaction for the Synthesis of a Dorzolamide Analogue Intermediate

This protocol demonstrates a key reaction where an N-alkyl nitrobenzenesulfonamide is used to introduce a sulfonamide group into a molecule, a critical step in the synthesis of dorzolamide and related structures.[3]

Materials:

- A suitable alcohol (e.g., cis-4-hydroxy-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]-thiopyran-7,7-dioxide)
- N-Ethyl-3-nitrobenzenesulfonamide
- Triphenylphosphine (PPh_3) or Tributylphosphine (Bu_3P)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous aprotic solvent (e.g., Toluene, THF)

Procedure:

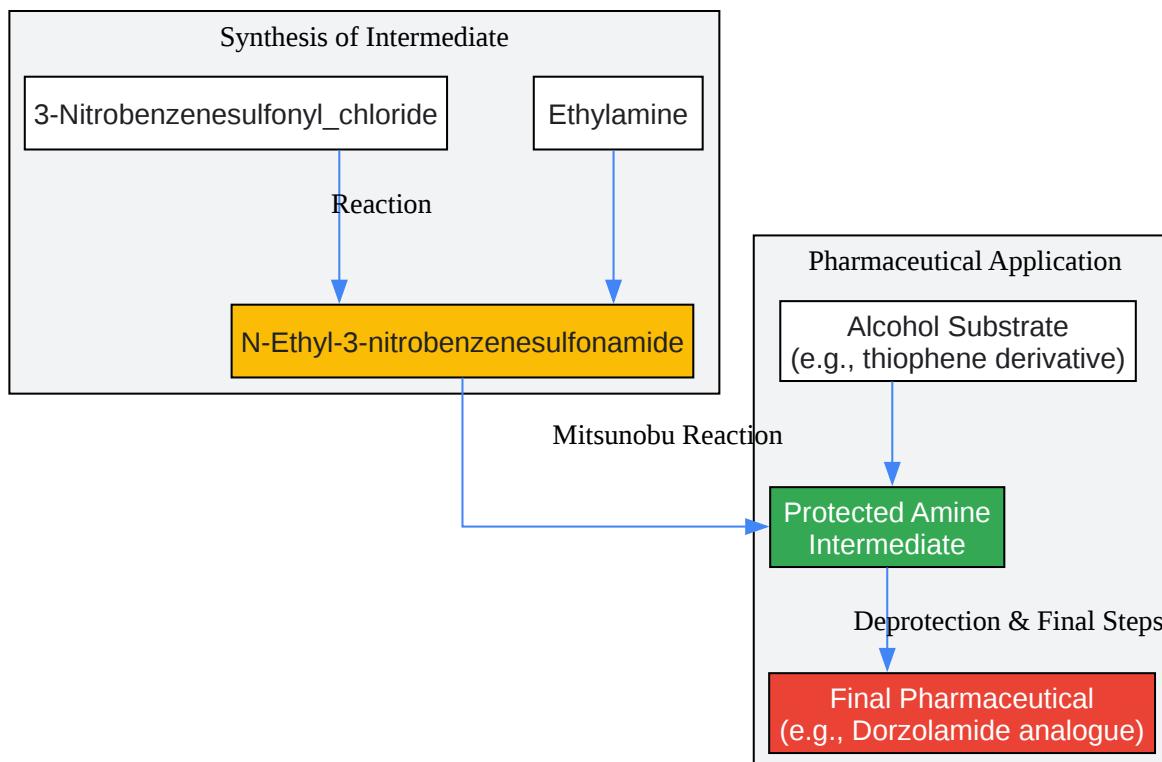
- Under a nitrogen atmosphere, dissolve the alcohol, N-Ethyl-3-nitrobenzenesulfonamide, and the phosphine in the anhydrous aprotic solvent.

- Cool the mixture to -30 °C to -20 °C.
- Slowly add the azodicarboxylate to the cooled mixture, maintaining the low temperature.
- Stir the reaction at this temperature for several hours until completion (monitor by TLC or LC-MS).
- Allow the reaction to warm to room temperature.
- The product can be isolated by filtration if it precipitates, or by standard aqueous work-up and column chromatography.

Reactant	Molar Equivalent	Solvent	Product	Yield (based on 2-nitro analogue)
cis-4-hydroxy-thieno-[2,3-b]-thiopyran derivative	1.0	Toluene	trans-4-[N-ethyl-N-(3-nitrobenzenesulfonyl)amino]-thieno-[2,3-b]-thiopyran derivative	~80%
N-Ethyl-3-nitrobenzenesulfonamide	1.1			
Triphenylphosphine	1.2			
Diisopropyl azodicarboxylate	1.2			

Reaction Workflow and Signaling Pathway

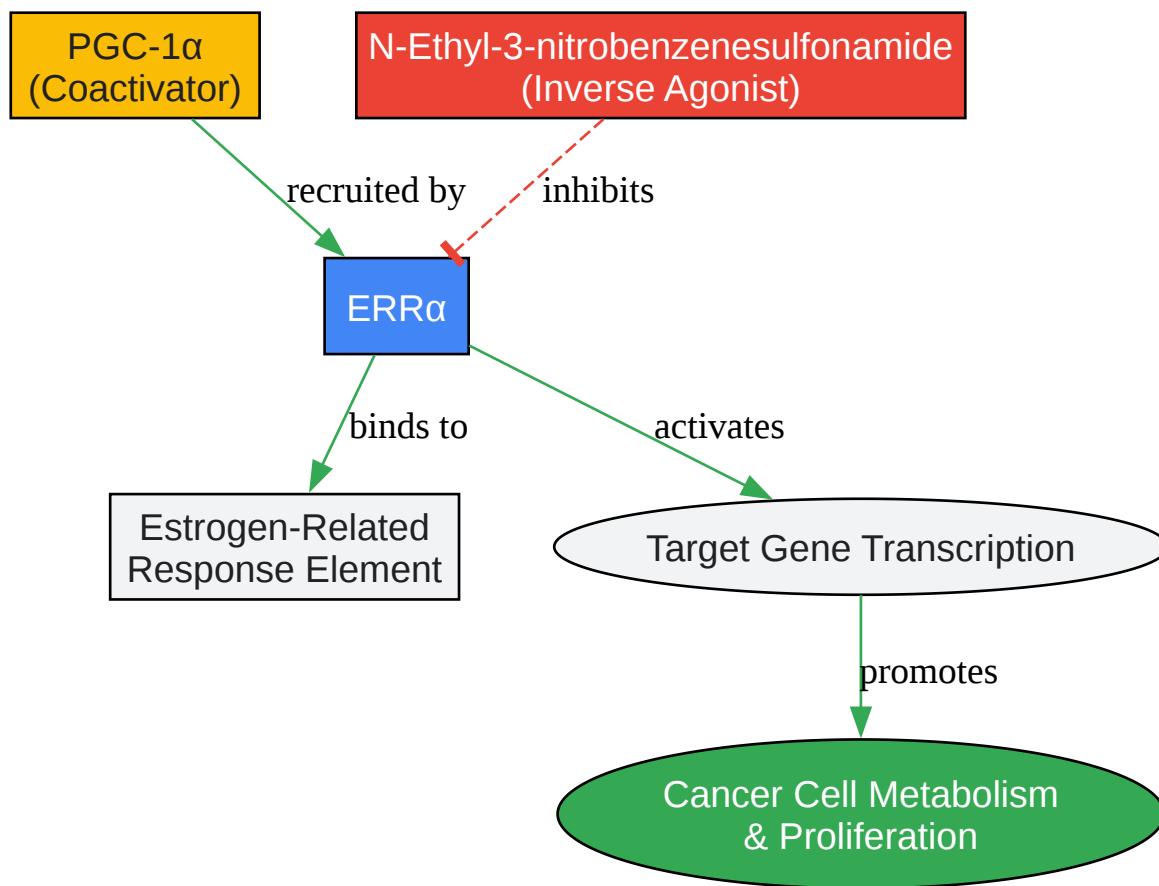
The synthesis of N-Ethyl-3-nitrobenzenesulfonamide and its subsequent use in pharmaceutical synthesis can be visualized as a streamlined workflow.



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Caption: Synthetic workflow from starting materials to a final pharmaceutical product using N-Ethyl-3-nitrobenzenesulfonamide as a key intermediate.

Nitrobenzenesulfonamide derivatives have also been identified as inverse agonists of the Estrogen-Related Receptor Alpha (ERR α), a target in cancer therapy.^[2] By inhibiting ERR α , these compounds can disrupt cancer cell metabolism and proliferation.^[2]



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Caption: Simplified signaling pathway of ERR α and its inhibition by a nitrobenzenesulfonamide derivative.

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules. Drawing parallels from its isomers used in the synthesis of established drugs like dorzolamide, and considering the broader biological activity of nitrobenzenesulfonamides, N-Ethyl-3-nitrobenzenesulfonamide holds significant promise for the discovery and development of new therapeutic agents. The provided protocols and workflows serve as a practical guide for researchers and scientists in the pharmaceutical industry.

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